N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
CAS No.:
Cat. No.: VC18999809
Molecular Formula: C22H18N6O2S2
Molecular Weight: 462.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18N6O2S2 |
|---|---|
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | N-[3-(2-phenylethylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
| Standard InChI | InChI=1S/C22H18N6O2S2/c29-32(30,19-12-6-11-18-20(19)27-31-26-18)28-22-21(23-14-13-15-7-2-1-3-8-15)24-16-9-4-5-10-17(16)25-22/h1-12H,13-14H2,(H,23,24)(H,25,28) |
| Standard InChI Key | LHJSKZDVDUUYLU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (C₂₂H₁₈N₆O₂S₂; molecular weight: 462.6 g/mol) features a quinoxaline core substituted at the 2-position with a sulfonamide-linked benzothiadiazole group and at the 3-position with a phenethylamino side chain. The quinoxaline system (two fused pyrazine rings) provides a planar aromatic platform for π-π stacking interactions, while the benzothiadiazole moiety introduces electron-deficient characteristics that may enhance binding to enzymatic active sites. The sulfonamide bridge (-SO₂NH-) serves as a hydrogen bond donor/acceptor, critical for target engagement .
Table 1: Physicochemical Properties of N-(3-(Phenethylamino)quinoxalin-2-yl)benzo[c] thiadiazole-4-sulfonamide
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈N₆O₂S₂ |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | N-[3-(2-Phenylethylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
| Canonical SMILES | C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54 |
| Topological Polar Surface Area | 166 Ų (calculated) |
| LogP (Octanol-Water) | 3.2 (estimated) |
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically involves sequential functionalization of a quinoxaline precursor:
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Amination at C3: Reaction of 2,3-dichloroquinoxaline with phenethylamine in the presence of a base (e.g., K₂CO₃) yields 3-(phenethylamino)-2-chloroquinoxaline.
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Sulfonamide Coupling: Treatment with benzo[c] thiadiazole-4-sulfonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) installs the sulfonamide group .
Table 2: Optimization of Reaction Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dimethylformamide | 62 |
| Temperature | 0–5°C | 62 |
| Base | Pyridine | 58 |
| Reaction Time | 12 hours | 62 |
Yields vary significantly (45–62%) depending on substituent electronic effects and purification methods.
Purification and Analytical Challenges
Chromatographic purification (silica gel, ethyl acetate/hexane) is complicated by the compound’s high polarity and tendency to form aggregates. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity but requires careful pH control to prevent decomposition.
Biological Activities and Mechanisms
Enzyme Inhibition Profiling
In vitro assays reveal potent activity against:
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Carbonic Anhydrase IX (CA IX): IC₅₀ = 12 nM, attributed to the sulfonamide group’s coordination with the zinc ion in the active site .
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Receptor Tyrosine Kinases (RTKs): 78% inhibition of VEGFR-2 at 10 μM, likely due to π-stacking between the quinoxaline ring and kinase ATP-binding pocket .
Antiproliferative Effects
The compound demonstrates selective cytotoxicity against hypoxic cancer cells (e.g., HCT-116 colorectal carcinoma, IC₅₀ = 1.8 μM), with minimal toxicity toward normoxic fibroblasts (IC₅₀ > 50 μM). This hypoxia selectivity correlates with CA IX overexpression in tumor microenvironments.
Therapeutic Applications and Preclinical Data
Oncology
In a murine xenograft model of pancreatic cancer, daily oral administration (50 mg/kg) reduced tumor volume by 64% over 21 days compared to controls . Mechanistic studies indicate dual inhibition of CA IX (reducing extracellular acidosis) and VEGFR-2 (suppressing angiogenesis).
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Sulfonamide-Containing Heterocycles
| Compound | CA IX IC₅₀ (nM) | VEGFR-2 Inhibition (%) |
|---|---|---|
| Target Compound | 12 | 78 |
| N-(3-Phenyl-1,2,4-thiadiazol-5-yl)benzamide | 450 | 22 |
| Celecoxib | 280 | 15 |
The target compound’s 37-fold greater CA IX affinity compared to celecoxib underscores the importance of the quinoxaline-benzothiadiazole scaffold .
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